tert-butyl (4S)-2-(4-fluoro-3,5-dimethylphenyl)-4-methyl-3-(2-oxo-1H-imidazol-3-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate
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Overview
Description
tert-butyl (4S)-2-(4-fluoro-3,5-dimethylphenyl)-4-methyl-3-(2-oxo-1H-imidazol-3-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate: is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the pyrazolopyridine core: This can be achieved through a cyclization reaction involving a suitable precursor such as a hydrazine derivative and a pyridine derivative under acidic or basic conditions.
Introduction of the imidazole moiety: This step involves the reaction of the pyrazolopyridine intermediate with an imidazole derivative, often under reflux conditions in the presence of a suitable catalyst.
Functionalization of the phenyl ring:
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the imidazole moiety, potentially leading to the formation of amines.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with therapeutic properties.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could involve:
Binding to a specific enzyme or receptor: This could inhibit or activate the enzyme/receptor, leading to a biological effect.
Modulation of signaling pathways: The compound could affect various signaling pathways within cells, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyridines: Other compounds in this class with similar structures.
Imidazole derivatives: Compounds with the imidazole moiety.
Fluorophenyl derivatives: Compounds with a fluorophenyl group.
Uniqueness
Structural complexity: The combination of the pyrazolopyridine core, imidazole moiety, and fluorophenyl group makes this compound unique.
Potential biological activity: The specific arrangement of functional groups could lead to unique biological activities not seen in similar compounds.
Properties
CAS No. |
2212021-61-7 |
---|---|
Molecular Formula |
C23H28FN5O3 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
tert-butyl (4S)-2-(4-fluoro-3,5-dimethylphenyl)-4-methyl-3-(2-oxo-1H-imidazol-3-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C23H28FN5O3/c1-13-11-16(12-14(2)19(13)24)29-20(28-10-8-25-21(28)30)18-15(3)27(9-7-17(18)26-29)22(31)32-23(4,5)6/h8,10-12,15H,7,9H2,1-6H3,(H,25,30)/t15-/m0/s1 |
InChI Key |
QQFGLFJMCFLDIO-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@H]1C2=C(N(N=C2CCN1C(=O)OC(C)(C)C)C3=CC(=C(C(=C3)C)F)C)N4C=CNC4=O |
Canonical SMILES |
CC1C2=C(N(N=C2CCN1C(=O)OC(C)(C)C)C3=CC(=C(C(=C3)C)F)C)N4C=CNC4=O |
Origin of Product |
United States |
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